molecular formula C15H12N2S B111483 2-Methyl-3-phenylquinazoline-4-thione CAS No. 13193-50-5

2-Methyl-3-phenylquinazoline-4-thione

Cat. No. B111483
CAS RN: 13193-50-5
M. Wt: 252.3 g/mol
InChI Key: KBDVBPKCFRMICV-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylquinazoline-4-thione is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. This compound belongs to the quinazoline family of compounds, which have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism Of Action

The mechanism of action of 2-Methyl-3-phenylquinazoline-4-thione is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

2-Methyl-3-phenylquinazoline-4-thione has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes or proteins involved in cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methyl-3-phenylquinazoline-4-thione in lab experiments include its potent biological activity, its relatively simple synthesis method, and its potential applications in medicinal chemistry. However, there are also several limitations to using this compound in lab experiments. One limitation is its limited solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which can make it difficult to work with at high concentrations.

Future Directions

There are several future directions for research on 2-Methyl-3-phenylquinazoline-4-thione. One direction is to further investigate its mechanism of action, particularly with regard to its effects on cancer cells. Another direction is to explore its potential applications in other areas of medicinal chemistry, such as antiviral and antibacterial agents. Additionally, research could be done to develop more efficient synthesis methods for this compound, as well as to explore its potential use in combination with other drugs or therapies.

Synthesis Methods

The synthesis of 2-Methyl-3-phenylquinazoline-4-thione can be achieved by several methods. One of the most common methods is the reaction of 2-aminobenzophenone with methyl isothiocyanate in the presence of a base such as potassium carbonate. This reaction yields the desired compound as a yellow solid. Another method involves the reaction of 2-methyl-3-phenylquinazolin-4-one with thiourea in the presence of a catalyst such as zinc chloride. This reaction also yields the desired compound as a yellow solid.

Scientific Research Applications

2-Methyl-3-phenylquinazoline-4-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In particular, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to exhibit antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis B virus.

properties

CAS RN

13193-50-5

Product Name

2-Methyl-3-phenylquinazoline-4-thione

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

2-methyl-3-phenylquinazoline-4-thione

InChI

InChI=1S/C15H12N2S/c1-11-16-14-10-6-5-9-13(14)15(18)17(11)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

KBDVBPKCFRMICV-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=S)N1C3=CC=CC=C3

Canonical SMILES

CC1=NC2=CC=CC=C2C(=S)N1C3=CC=CC=C3

Origin of Product

United States

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